REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[CH2:12][OH:13]>C(Cl)(Cl)Cl.O=[Mn]=O>[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[CH:12]=[O:13]
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Name
|
|
Quantity
|
14.1 g
|
Type
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reactant
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Smiles
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NC1=C(C=NC=2N1N=C(C2)C)CO
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
68.9 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
After filtration through a plug of Celite pad
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
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NC1=C(C=NC=2N1N=C(C2)C)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |